REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>C(Cl)Cl>[C:1]1([C:7]2[C:13]3[N:12]([CH:16]=[CH:15][N:14]=3)[CH2:10][CH2:11][CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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C1(=CC=CC=C1)C(=O)C1CC1
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Name
|
|
Quantity
|
50 g
|
Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
followed by crystallization from ether
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Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C=1C=2N(CCC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |